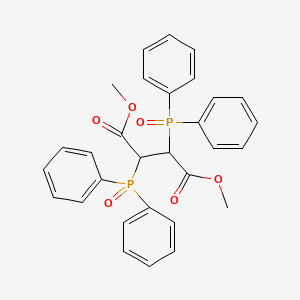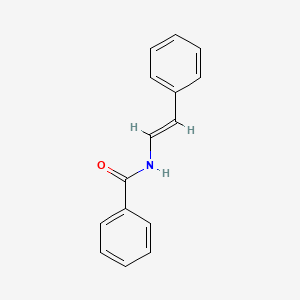![molecular formula C16H11BrO2 B14657499 1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid CAS No. 41825-94-9](/img/structure/B14657499.png)
1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction yields spiro[cyclopropane-1,9’-fluorene] with a yield of approximately 70% . The reaction conditions generally include the use of excess dimethyloxosulfonium methylide and appropriate solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions with carbenes or other reactive intermediates.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spiro compounds, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and other biological activities.
Industry: Used in the development of advanced materials, including polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid involves its interaction with molecular targets through its spirocyclic structure. The cyclopropane ring can participate in various chemical reactions, while the fluorene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures and exhibit biological activities such as diuretic and antiandrogenic effects.
Methyl 1-bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylate: A closely related compound with a similar structure but different functional groups.
Uniqueness
1-Bromospiro[cyclopropane-2,9’-fluorene]-1-carboxylic acid is unique due to its specific combination of a bromine atom, a cyclopropane ring, and a fluorene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
41825-94-9 |
|---|---|
Fórmula molecular |
C16H11BrO2 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
1-bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid |
InChI |
InChI=1S/C16H11BrO2/c17-16(14(18)19)9-15(16)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,18,19) |
Clave InChI |
XAXOSYPNKFMSGC-UHFFFAOYSA-N |
SMILES canónico |
C1C2(C1(C(=O)O)Br)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


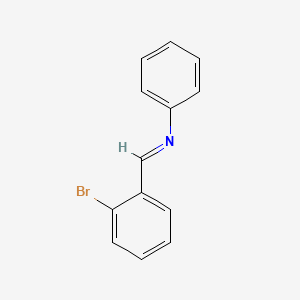
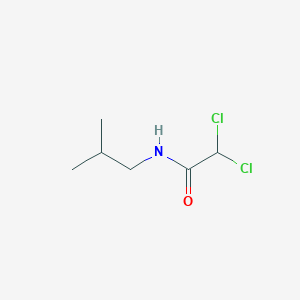


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
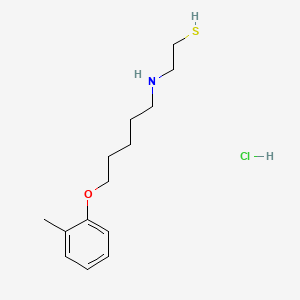

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

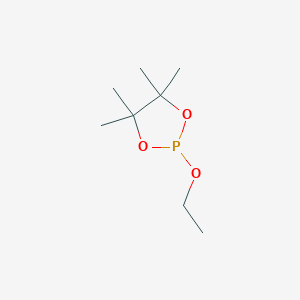
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)
